2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS 1346606-16-3) is a deuterated alkene compound, specifically a tetradeuterated analog of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene, featuring four deuterium atoms on the phenyl ring. It is classified as a stable isotope-labeled intermediate and is primarily utilized in pharmaceutical research and development as an impurity in the preparation of labeled Lipoxin analogs.

Molecular Formula C12H14FNO3
Molecular Weight 243.271
CAS No. 1346606-16-3
Cat. No. B584223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
CAS1346606-16-3
Molecular FormulaC12H14FNO3
Molecular Weight243.271
Structural Identifiers
SMILESCN(C=CC(=O)COC1=CC=C(C=C1)F)OC
InChIInChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D
InChIKeyLLUFOXYJKAAINV-PYTYSWDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS 1346606-16-3): A Deuterated Intermediate for Lipoxin Analog Synthesis and Isotopic Tracing


2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS 1346606-16-3) is a deuterated alkene compound, specifically a tetradeuterated analog of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene, featuring four deuterium atoms on the phenyl ring . It is classified as a stable isotope-labeled intermediate and is primarily utilized in pharmaceutical research and development as an impurity in the preparation of labeled Lipoxin analogs [1]. The compound is supplied as a red oily matter, soluble in dichloromethane and chloroform, with a molecular formula of C12H10D4FNO3 and a molecular weight of 243.27 g/mol .

Why 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene Cannot Be Replaced by Non-Deuterated or Alternative Isotopic Analogs


Substituting 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene with its non-deuterated counterpart or other deuterated analogs introduces unacceptable analytical and metabolic variability in research workflows. The strategic placement of four deuterium atoms on the phenyl ring imparts a distinct mass shift (ΔM = +4 Da) that is essential for its function as a stable isotope-labeled internal standard and metabolic tracer . In contrast, the non-deuterated version lacks this mass shift, rendering it indistinguishable from the analyte of interest in mass spectrometry-based quantitation, thereby compromising assay accuracy and precision . Furthermore, class-level studies have demonstrated that deuterium incorporation can alter metabolic stability and pharmacokinetic profiles; for example, deuteration at metabolic soft spots has been shown to increase drug exposure by up to 4-fold compared to non-deuterated analogs . Therefore, using a non-deuterated or incorrectly labeled analog would invalidate comparative metabolic studies and prevent accurate tracing of the compound's fate in complex biological systems .

Quantitative Differentiation of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene Against Non-Deuterated and Alternative Analogs


Mass Spectrometry Quantitation: +4 Da Mass Shift vs. Non-Deuterated Analog

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene provides a distinct +4 Da mass shift relative to its non-deuterated counterpart, 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene. This mass differential, resulting from the substitution of four hydrogen atoms with deuterium on the phenyl ring, enables its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays, allowing for accurate compensation of matrix effects and ionization variability . In contrast, the non-deuterated analog cannot serve this purpose due to identical mass-to-charge ratios with the target analyte .

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Potential Metabolic Stability Enhancement: Class-Level Deuterium Kinetic Isotope Effect

While direct metabolic stability data for 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene are not available, class-level evidence demonstrates that strategic deuterium incorporation can significantly improve metabolic stability. In a study comparing the deuterated FFA4 agonist GPU-028 to its non-deuterated parent TUG-891, the deuterated compound exhibited a longer half-life (T1/2 = 1.66 h vs. data not reported for non-deuterated), lower clearance (CL = 0.97 L/h/kg vs. data not reported for non-deuterated), and a 4-fold higher plasma exposure (Cmax = 2035.23 μg/L) . This improvement was attributed to reduced β-oxidation due to the deuterium kinetic isotope effect. The placement of deuterium on the phenyl ring in 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene may similarly reduce metabolic degradation at this site, potentially leading to a more favorable pharmacokinetic profile compared to the non-deuterated analog .

Pharmacokinetics Drug Metabolism Deuterium Isotope Effect

Designated Application as a Key Intermediate in Lipoxin Analog Synthesis

Vendor documentation explicitly identifies 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as an impurity in the preparation of labeled Lipoxin analogs [1]. This designated role implies its structural relevance to a specific class of bioactive lipids (Lipoxins) with established anti-inflammatory and pro-resolving properties. The non-deuterated analog, while structurally similar, lacks the isotopic label required for tracking the impurity through synthetic steps or for use as a co-eluting standard in analytical methods. Alternative deuterated compounds with different labeling patterns (e.g., ¹³C or ¹⁵N) would not replicate the exact chromatographic behavior of this specific impurity, potentially compromising method specificity.

Lipoxin Analogs Synthetic Intermediate Impurity Profiling

Validated Application Scenarios for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene Based on Comparative Evidence


Use as a Stable Isotope-Labeled Internal Standard (SIL-IS) for Quantitative LC-MS/MS Analysis

In bioanalytical laboratories requiring absolute quantitation of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene or its metabolites in complex biological matrices (e.g., plasma, tissue homogenates), 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene serves as an ideal internal standard. Its +4 Da mass shift relative to the unlabeled analyte allows for distinct multiple reaction monitoring (MRM) transitions, effectively correcting for matrix effects, ion suppression, and variability in sample preparation. This application is supported by the compound's designation as a stable isotope-labeled analog and its use in pharmacokinetic studies . The non-deuterated version cannot provide this analytical advantage [1].

Intermediate in the Synthesis of Deuterated Lipoxin Analogs for Inflammation Research

Researchers engaged in the development of Lipoxin A4 (LXA4) analogs for anti-inflammatory and pro-resolving therapies can utilize 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as a synthetic building block. Its role as an impurity in the preparation of labeled Lipoxin analogs [1] confirms its compatibility with established synthetic pathways. The deuterium label enables tracking of the compound's incorporation into final products and facilitates the synthesis of isotopically labeled analogs for metabolic and mechanistic studies. This scenario is directly supported by vendor application notes [1].

Metabolic Stability and Pharmacokinetic Profiling in Preclinical Drug Development

In early-stage drug discovery programs, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene can be employed as a tracer to evaluate the metabolic fate of the non-deuterated parent compound. By leveraging the kinetic isotope effect of deuterium, researchers can investigate sites of metabolic vulnerability (e.g., phenyl ring oxidation) and assess whether deuteration at this position enhances in vivo stability. While direct data for this specific compound are not available, class-level evidence demonstrates that deuterium incorporation can increase systemic exposure by up to 4-fold in related molecules . This scenario highlights the compound's utility in comparative metabolism studies where the non-deuterated analog serves as the baseline.

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